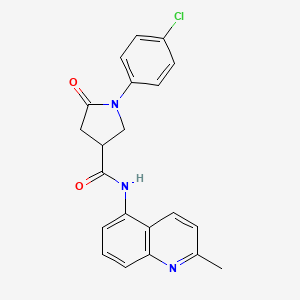
1-(4-chlorophenyl)-N-(2-methylquinolin-5-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(2-methylquinolin-5-yl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine-3-carboxamides. It is commonly referred to as CPOP and has been the subject of extensive scientific research in recent years. This compound has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and neuropharmacology.
Scientific Research Applications
Antimicrobial Applications
Compounds with structural similarities to "1-(4-chlorophenyl)-N-(2-methylquinolin-5-yl)-5-oxopyrrolidine-3-carboxamide" have been synthesized and evaluated for their antimicrobial efficacy. For instance, a series of quinazolinone and thiazolidinone derivatives exhibited potential antimicrobial activities against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi including Candida albicans and Aspergillus niger (Desai et al., 2011). Another study synthesized N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, which displayed moderate to excellent antibacterial and antifungal activity (Rajput & Sharma, 2021).
Anticancer Applications
Research on derivatives of quinoline and related structures has also shown promising anticancer potential. A study involving the synthesis of N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide derivatives demonstrated significant antibacterial and anticancer activity, highlighting the compounds' effectiveness against various tumor cell lines (Bondock & Gieman, 2015).
Anti-inflammatory Applications
The anti-inflammatory effects of compounds related to "1-(4-chlorophenyl)-N-(2-methylquinolin-5-yl)-5-oxopyrrolidine-3-carboxamide" have been explored in several studies. For example, novel quinazolinone derivatives were synthesized and evaluated for their potential anti-inflammatory and analgesic activities, showing promising results in screening tests (Farag et al., 2012).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methylquinolin-5-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-13-5-10-17-18(23-13)3-2-4-19(17)24-21(27)14-11-20(26)25(12-14)16-8-6-15(22)7-9-16/h2-10,14H,11-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHDFMADDLOIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-methylquinolin-5-yl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2475857.png)
![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)
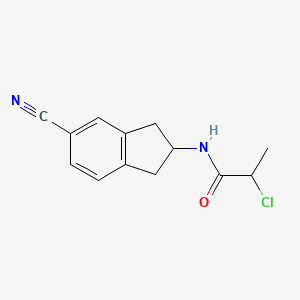
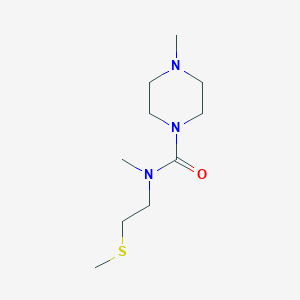
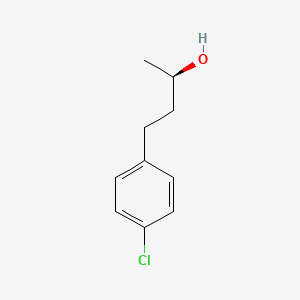
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2475864.png)
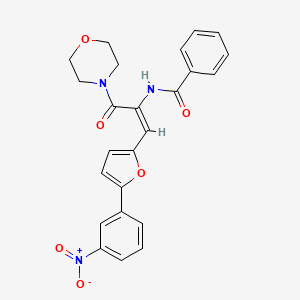
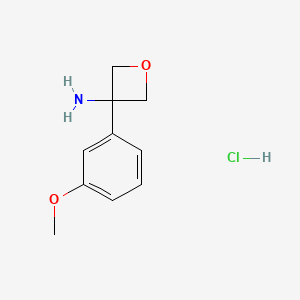
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2475870.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2475871.png)
![2-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475872.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2475876.png)
![2-[(Pyridin-4-yl)methoxy]pyrimidine](/img/structure/B2475879.png)